Methyl 3-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of a pyrazole compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound can vary depending on its specific structure. For example, 1-Methyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature, with a molecular weight of 126.11 .
Scientific Research Applications
Pharmaceutical Synthesis
Methyl 3-methyl-1H-pyrazole-4-carboxylate is utilized in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor in the production of Sildenafil , a medication widely known for treating erectile dysfunction . The compound’s versatility in forming pyrazole rings, which are crucial in many drug molecules, underscores its importance in medicinal chemistry.
Catalysis
This compound is explored for its potential as a catalytic agent in chemical reactions . The pyrazole moiety can act as a ligand, coordinating with metals to form catalysts that facilitate various organic transformations, which are essential in industrial chemistry for the production of fine chemicals.
Mechanism of Action
Target of Action
Methyl 3-methyl-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a heterocyclic compound . Pyrazoles are known to exhibit a wide spectrum of biological properties and are often used as pharmacophores in various therapeutic divisions . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile structure . The specific interactions of Methyl 3-methyl-1H-pyrazole-4-carboxylate with its targets would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-methyl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIQSQQCPLMIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504175 | |
Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
23170-45-8 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23170-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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